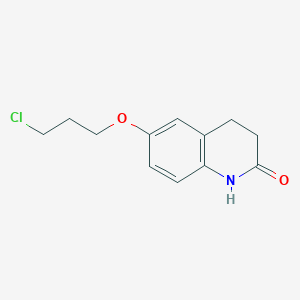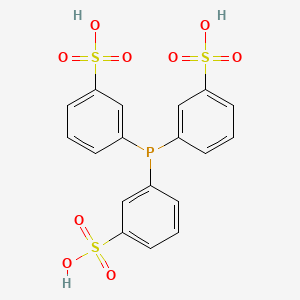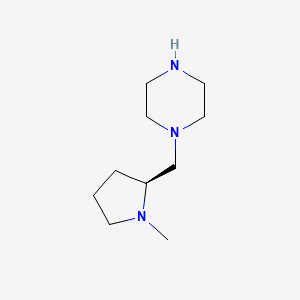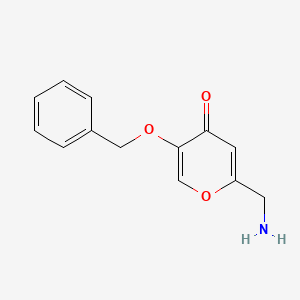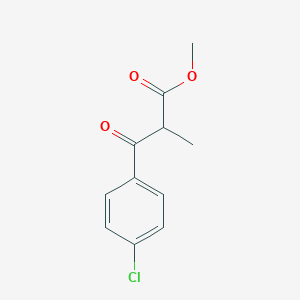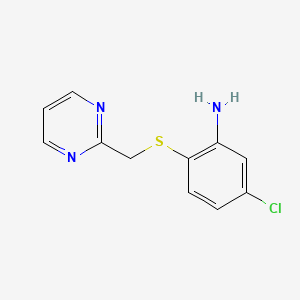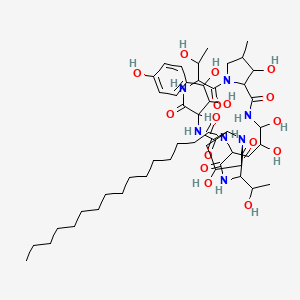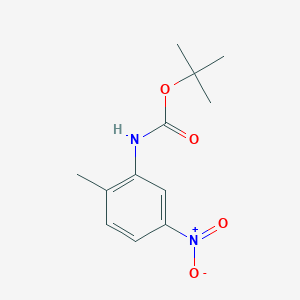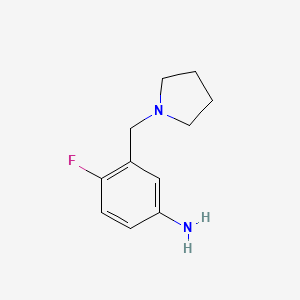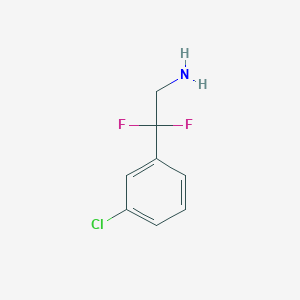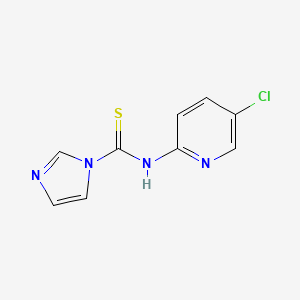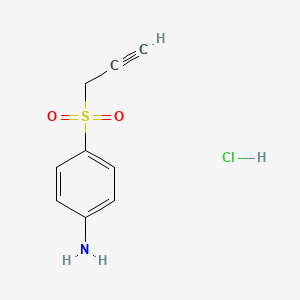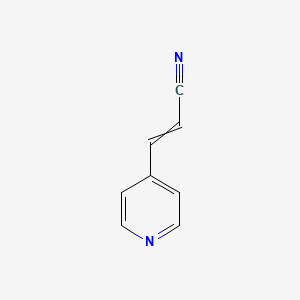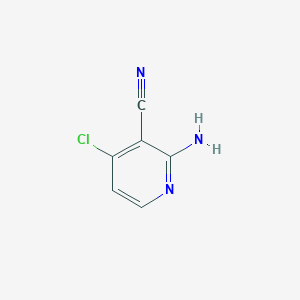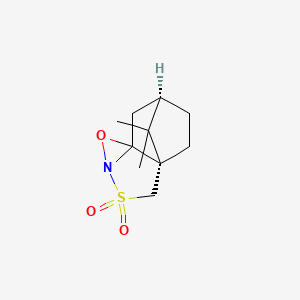
(1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a chiral oxaziridine compound derived from camphor. It is known for its use as an oxidizing agent in organic synthesis, particularly in asymmetric oxidation reactions. The compound has a unique three-membered ring structure containing nitrogen, oxygen, and sulfur atoms, which contributes to its reactivity and selectivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine can be synthesized through the oxidation of camphorsulfonamide using an oxidizing agent such as m-chloroperbenzoic acid (mCPBA). The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity. The general reaction scheme is as follows:
Camphorsulfonamide+mCPBA→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimization for larger-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and safety.
化学反应分析
Types of Reactions: (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine primarily undergoes oxidation reactions. It is used as an oxidizing agent to transfer an oxygen atom to various substrates, including sulfides, amines, and enolates.
Common Reagents and Conditions:
Oxidation of Sulfides: this compound oxidizes sulfides to sulfoxides under mild conditions.
Oxidation of Amines: It can oxidize secondary amines to nitrones.
Oxidation of Enolates: The compound is used for the asymmetric oxidation of enolates to produce α-hydroxy ketones.
Major Products Formed:
Sulfoxides: From the oxidation of sulfides.
Nitrones: From the oxidation of secondary amines.
α-Hydroxy Ketones: From the oxidation of enolates.
科学研究应用
(1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric synthesis to produce chiral molecules with high enantiomeric purity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs, particularly those requiring chiral intermediates.
Industry: this compound is used in the production of fine chemicals and agrochemicals.
作用机制
The mechanism of action of (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine involves the transfer of an oxygen atom from the oxaziridine ring to the substrate. This process typically follows an S_N2 mechanism, where the nucleophile attacks the oxygen atom, leading to the formation of a hemiaminal intermediate. The intermediate then fragments to produce the oxidized product and a sulfinamide byproduct.
相似化合物的比较
Davis Oxaziridine: Another oxaziridine compound used for similar oxidation reactions.
N-Sulfonyloxaziridines: A class of oxaziridines with sulfonyl groups, used in various oxidation reactions.
Uniqueness: (1S)-(+)-(Camphorylsulfonyl)oxaziridine;(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is unique due to its chiral nature and high selectivity in asymmetric oxidation reactions. Its camphor-derived structure provides a rigid and well-defined chiral environment, making it highly effective for producing enantiomerically pure products.
属性
分子式 |
C10H15NO3S |
|---|---|
分子量 |
229.30 g/mol |
IUPAC 名称 |
(1S,8R)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide |
InChI |
InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7-,9+,10?,11?/m1/s1 |
InChI 键 |
GBBJBUGPGFNISJ-UCCLLEGBSA-N |
手性 SMILES |
CC1([C@@H]2CC[C@]13CS(=O)(=O)N4C3(C2)O4)C |
规范 SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


